molecular formula C10H12O2 B8472450 (3-Benzyloxiran-2-yl) methanol

(3-Benzyloxiran-2-yl) methanol

Cat. No.: B8472450
M. Wt: 164.20 g/mol
InChI Key: XJBQHGGFOBLJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzyloxiran-2-yl) methanol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(3-benzyloxiran-2-yl)methanol

InChI

InChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

XJBQHGGFOBLJDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(O2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of allylic alcohol 7 (5.0 g, 33.7 mmol) in dry CH2Cl2 (60 mL) at 0° C. was added m-chloroperbenzoic acid (8.7 g, 50.6 mmol) in small portions. The resulting solution was stirred for 8 h until complete consumption of starting materials (the progress of the reaction was monitored by TLC). The reaction mixture was quenched with water and the aqueous layer was extracted with CH2Cl2 (3×30 mL). The organic layer was washed with aq. 10% solution of NaHCO3 (15 mL). The combined organic layer was dried over anhydrous Na2SO4, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography over silica gel using petroleum ether/EtOAc (4:1) to give the corresponding epoxide 8 (4.8 g, 88%) as a viscous gum. IR: (CHCl3, cm−1): νmax 700, 991, 1028, 1055, 1106, 1452, 2921, 3404; 1H NMR (200 MHz, CDCl3): δ 2.88-2.99 (m, 3H), 3.17-3.23 (m, 1H), 3.57-3.72 (m, 1H), 3.85-3.95 (m, 1H), 7.18-7.34 (m, 5H); 13C NMR (50 MHz, CDCl3): δ 34.2, 67.1, 78.9, 87.5, 125.5, 127.5, 128.4, 140.8; Anal. Calcd for C10H12O2: C, 73.15; H, 7.37. Found: C, 73.25; H, 7.47%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
88%

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